![molecular formula C15H17F3N6 B2472846 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2097937-04-5](/img/structure/B2472846.png)
2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C15H17F3N6 and its molecular weight is 338.338. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Properties
The synthesis and pharmacological screening of a series of new 4-piperazinopyrimidines have led to the discovery of compounds with notable profiles, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Among these, two compounds were selected for clinical investigations due to their powerful antiemetic activity, showcasing the potential of 2-methylpyrimidin derivatives in medicinal chemistry (Mattioda et al., 1975).
Biocidal Agent Synthesis
New isomeric structures of pyrimido[2,1-c][1,2,4]triazines have been synthesized, demonstrating high biocidal effects. This highlights the utility of 2-methylpyrimidin derivatives in developing new antimicrobial agents, offering an alternative to traditional antibiotics (El‐mahdy & Abdel-Rahman, 2011).
Interaction with DNA
The study of unfused aromatic systems with terminal piperazino substituents, like 2-methylpyrimidin derivatives, has shown significant interactions with DNA. These interactions include both intercalation and groove-binding, indicating the potential for these compounds in cancer therapy and as amplifiers of anticancer drug action (Wilson et al., 1990).
Histamine H3 Receptor Ligands
2-Aminopyrimidines, including derivatives similar to the 2-methylpyrimidin structure, have been synthesized and tested for their binding affinity to human histamine H3 receptors. This research offers insights into the development of new therapeutic agents targeting the central nervous system (Sadek et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to target poly (adp-ribose) polymerase in human breast cancer cells .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be inferred that it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to have neuroprotective and anti-inflammatory properties, suggesting that they may affect pathways related to inflammation and neuronal protection .
Result of Action
Similar compounds have been found to have promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6/c1-10-19-4-3-13(21-10)23-5-7-24(8-6-23)14-9-12(15(16,17)18)20-11(2)22-14/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRVYLKXTXCWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
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